Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate
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Overview
Description
Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate typically involves the esterification of 2-(6-tert-butyl-4-oxooxan-3-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with an acid catalyst, where the reactants are continuously fed into the reactor, and the product is collected at the outlet. This method offers advantages such as higher efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(6-tert-butyl-4-oxooxan-3-yl)benzoic acid.
Reduction: Formation of 2-(6-tert-butyl-4-oxooxan-3-yl)benzyl alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar in structure but with different substituents on the oxane ring.
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Contains a similar benzoate group but with different functional groups.
Uniqueness
Methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 2-(6-tert-butyl-4-oxooxan-3-yl)benzoate |
InChI |
InChI=1S/C17H22O4/c1-17(2,3)15-9-14(18)13(10-21-15)11-7-5-6-8-12(11)16(19)20-4/h5-8,13,15H,9-10H2,1-4H3 |
InChI Key |
FDBLEGLUCMRONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)C(CO1)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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